Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate
Description
Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate is a synthetic organic compound featuring a hybrid structure with acetamide, carbamoyl, and fluorophenyl moieties. Its molecular formula is C₁₃H₁₅FN₂O₄, comprising an ethyl ester backbone substituted with an acetamido group and a 4-fluorophenylcarbamoyl unit. This compound is synthesized via coupling reactions involving 4-fluorophenylacetic acid derivatives, activated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by condensation with aniline derivatives .
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-fluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c1-3-20-13(19)11(15-8(2)17)12(18)16-10-6-4-9(14)5-7-10/h4-7,11H,3H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMEDGGWXRVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate typically involves the reaction of diethyl oxalate with 4-fluoroaniline under specific conditions. One common method includes the use of orthoboric acid in toluene as a solvent, with heating for about 0.5 hours . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoroanilino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the fluoroanilino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, fluorine positioning, and functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:
Ethyl 2-(4-fluorophenyl)acetate (CAS 587-47-3)
- Structure : Lacks the acetamido and carbamoyl groups; simpler ethyl ester with a 4-fluorophenylacetic acid backbone.
- Synthesis: Direct esterification of 4-fluorophenylacetic acid with ethanol.
- Key Differences :
2-Chloro-N-(4-fluorophenyl)acetamide (CAS 587-88-2)
- Structure : Replaces the ethyl ester and acetamido groups with a chloroacetamide unit.
- Synthesis : Chloroacetylation of 4-fluoroaniline.
- Key Differences :
Ethyl 2-{[(4-fluorophenyl)carbamothioyl]amino}acetate (CAS 950901-74-3)
- Structure : Substitutes the carbamoyl group with a carbamothioyl (CS) group.
- Synthesis : Reaction of 4-fluoroaniline with thiocarbamoyl chloride followed by esterification.
- Higher lipophilicity (logP ~2.5) compared to the target compound (logP ~1.8).
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1)
- Structure : Incorporates a pyridine ring with trifluoromethyl and chloro substituents.
- Synthesis : Multi-step coupling involving pyridinylacetic acid and 4-fluorobenzylamine.
- Higher molecular weight (C₁₈H₁₅ClF₄N₂O₃) and density (1.386 g/cm³) .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate | C₁₃H₁₅FN₂O₄ | 294.27 | Acetamido, carbamoyl, 4-F-phenyl | 1.8 | Intermediate for bioactive molecules |
| Ethyl 2-(4-fluorophenyl)acetate | C₁₀H₁₁FO₂ | 182.19 | 4-F-phenyl, ethyl ester | 2.1 | Agrochemical precursor |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | Chloro, 4-F-phenyl | 1.5 | Antifungal agents |
| Ethyl 2-{[(4-fluorophenyl)carbamothioyl]amino}acetate | C₁₁H₁₂FN₃O₂S | 269.29 | Thiourea, 4-F-phenyl | 2.5 | Antimicrobial research |
| Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate | C₁₈H₁₅ClF₄N₂O₃ | 418.77 | Pyridine, CF₃, 4-F-benzyl | 3.2 | Pharmaceutical lead optimization |
Research Findings and Functional Insights
- Electronic Effects : The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic acyl substitution reactions .
- Bioactivity : Thiourea analogs (e.g., CAS 950901-74-3) show superior antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to carbamoyl derivatives, attributed to thiol group interactions with bacterial enzymes .
- Metabolic Stability : Trifluoromethyl-substituted derivatives (e.g., CAS 478063-75-1) exhibit prolonged half-lives (t₁/₂ > 6 hours) in hepatic microsome assays due to resistance to oxidative metabolism .
Biological Activity
Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of both an acetylamino group and a fluoroanilino group, contributing to its unique chemical properties. The synthesis typically involves the reaction of diethyl oxalate with 4-fluoroaniline, often utilizing orthoboric acid as a catalyst in toluene under controlled heating conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The acetylamino group can form hydrogen bonds with various biomolecules, while the fluoroanilino moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Research suggests that it may act as an inhibitor of DNA polymerase theta (Polθ), a target in cancers characterized by homologous recombination deficiencies . Inhibiting Polθ can disrupt DNA repair mechanisms in cancer cells, making them more susceptible to chemotherapeutic agents.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activity against different biological targets:
| Biological Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 30 µM | |
| Anticancer | DNA Polymerase Theta (Polθ) | 5 µM | |
| Enzyme Inhibition | Various enzymes | Varies |
Case Studies
- Antimicrobial Efficacy : In a study focusing on the efficacy against Klebsiella pneumoniae, this compound demonstrated significant inhibitory effects, suggesting potential as a lead compound for developing new antibiotics .
- Cancer Treatment Potential : A recent investigation into compounds targeting Polθ revealed that this compound effectively inhibited DNA repair in HR-deficient cancer cells, highlighting its potential role in combination therapies for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
